Cerium-144: A Technical Guide to its Discovery, History, and Radiochemical Properties
Cerium-144: A Technical Guide to its Discovery, History, and Radiochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerium-144 (144Ce) is a radioisotope of the element cerium, notable as a significant fission product in nuclear reactors and a source of high-energy beta radiation. Its discovery and characterization were intrinsically linked to the intensive research efforts of the Manhattan Project during World War II. This technical guide provides an in-depth exploration of the discovery and history of Cerium-144, its nuclear properties, and the experimental protocols developed for its isolation and purification. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may utilize radioisotopes in their work.
Discovery and History
The first indications of a cerium isotope with a moderately long half-life emerged from the pioneering work on nuclear fission by Otto Hahn and Fritz Strassmann in the late 1930s. They suspected the existence of two cerium isotopes with half-lives of approximately 20 and 200 days but were unable to make a definitive mass assignment at the time.[1]
The definitive discovery of Cerium-144 occurred within the context of the Manhattan Project at the Argonne National Laboratory.[1] As part of the intensive investigation into the byproducts of uranium fission, a team of scientists including W. H. Burgus, Weinberg, Seiler, and Rubinson, systematically studied the decay products of uranium-235 (B1209698) that had been irradiated with thermal neutrons.[1] Through meticulous radiochemical separation of the fission product mixture, they identified a long-lived cerium activity with a half-life of approximately 275 days.[1] This measurement was remarkably close to the currently accepted value of about 284.9 days.[1]
The crucial step of assigning the mass number 144 to this new cerium isotope was based on the interpretation of its long half-life and low beta-decay energy, which suggested a mass number in that region.[1] This assignment was subsequently confirmed through mass spectrometry performed by Lewis and Hayden.[1] Much of this early research was initially documented in internal reports of the Plutonium Project and was compiled and published later in the National Nuclear Energy Series (NNES), specifically in Division IV, Volume 9, titled "Radiochemical Studies: The Fission Products".[1] Due to their explicit mass assignment supported by physical measurements, Burgus and his co-workers are recognized as the discoverers of 144Ce.[1]
Production and Isolation
Cerium-144 is not a naturally occurring isotope in any significant quantity. It is almost exclusively produced as a high-yield fission product from the thermal fission of uranium-235 and plutonium in nuclear reactors.[1][2] Consequently, spent nuclear fuel is the primary source for obtaining this radioisotope.[1]
The isolation of Cerium-144 from spent fuel is a complex radiochemical process due to the presence of a multitude of other fission products and actinides. The initial step involves the dissolution of the spent fuel rods, typically in strong acid. Following dissolution, a series of separation techniques are employed, with liquid-liquid extraction and ion exchange chromatography being the most common methods.[1][3] These processes are technically demanding because cerium is chemically very similar to other lanthanides (rare earth elements) present in the fission product mixture, necessitating highly selective separation methods.[1]
Alternative, though less efficient, methods for producing Cerium-144 include successive neutron capture reactions by stable cerium isotopes or through spallation in particle accelerators.[1] However, these methods are generally reserved for specialized applications due to their lower yield and higher cost compared to extraction from spent fuel.
Quantitative Data
The nuclear and physical properties of Cerium-144 are summarized in the tables below. The data is compiled from various sources, including the ICRP Publication 107.[4][5][6]
Table 1: General Properties of Cerium-144
| Property | Value |
| Symbol | 144Ce |
| Atomic Number (Z) | 58 |
| Mass Number (A) | 144 |
| Neutron Number (N) | 86 |
| Isotopic Mass | 143.913653(3) u |
| Half-life | 284.886(25) days |
| Specific Activity | 1.186 x 1014 Bq/g |
| Spin and Parity | 0+ |
Table 2: Decay Properties of Cerium-144
| Decay Mode | Daughter Nuclide | Probability | Decay Energy (MeV) |
| β- | 144Pr | 100% | 0.3186(8) |
Table 3: Major Beta and Gamma Emissions of Cerium-144 and its Daughter, Praseodymium-144
| Emission | Energy (keV) | Intensity (%) | Origin |
| β- | 185.1 (max) | 19.2 | 144Ce |
| β- | 238.5 (max) | 3.9 | 144Ce |
| β- | 318.6 (max) | 76.9 | 144Ce |
| γ | 33.563 | 1.28 | 144Pr |
| γ | 40.92 | 1.16 | 144Pr |
| γ | 53.395 | 0.90 | 144Pr |
| γ | 80.120 | 4.83 | 144Pr |
| γ | 133.5152 | 17.01 | 144Ce |
| β- | 2997 (max) | 97.9% | 144Pr |
| γ | 2185.7 | 0.73% | 144Pr |
Note: Praseodymium-144 (144Pr) is a short-lived daughter product of 144Ce with a half-life of 17.29 minutes and emits high-energy beta particles.[7]
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the separation and analysis of Cerium-144. These protocols are based on historical accounts and modern adaptations of radiochemical separation techniques.
Radiochemical Separation of Cerium-144 from Fission Products (Historical Context)
This protocol is a representative procedure based on the principles employed during the Manhattan Project for the initial isolation of Cerium-144. The core of the separation relies on the unique ability of cerium to be oxidized from the +3 state (common to most lanthanides) to the +4 state, which allows for its selective precipitation.
Methodology:
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Dissolution of Irradiated Uranium: The irradiated uranium metal or salt is dissolved in nitric acid (HNO3).
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Initial Precipitation with Lanthanum Carrier: A known amount of stable lanthanum salt (e.g., La(NO3)3) is added to the solution to act as a carrier for the rare earth fission products. The rare earths, including cerium, are then co-precipitated as hydroxides by the addition of a strong base, such as sodium hydroxide (B78521) (NaOH), or as fluorides by the addition of hydrofluoric acid (HF).
-
Separation of Cerium by Oxidation and Precipitation:
-
The precipitate containing the rare earths is redissolved in nitric acid.
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A strong oxidizing agent, such as potassium bromate (B103136) (KBrO3) or sodium bismuthate (NaBiO3), is added to the solution to oxidize Ce(III) to Ce(IV).
-
Cerium is then selectively precipitated as ceric iodate (B108269) (Ce(IO3)4) or ceric phosphate (B84403) (Ce3(PO4)4) by the addition of iodic acid (HIO3) or phosphoric acid (H3PO4), respectively. The other trivalent lanthanides remain in solution.
-
-
Purification of Cerium:
-
The ceric precipitate is redissolved, and the cerium is reduced back to the +3 state using a reducing agent like hydrogen peroxide (H2O2).
-
The precipitation and purification cycle (oxidation, precipitation, dissolution, reduction) is repeated multiple times to achieve high purity and decontaminate the cerium fraction from other fission products.
-
-
Final Precipitation and Mounting for Measurement: The purified cerium is precipitated as cerous oxalate (B1200264) (Ce2(C2O4)3), dried, and mounted on a planchet for radiometric analysis.
Modern Separation of Cerium-144 using Liquid-Liquid Extraction
Liquid-liquid extraction is a widely used technique for the separation of lanthanides. This method relies on the differential partitioning of metal ions between two immiscible liquid phases: an aqueous phase (typically acidic) and an organic phase containing a complexing agent.
Methodology:
-
Preparation of the Aqueous Phase: The dissolved spent nuclear fuel solution, rich in fission products including Cerium-144, is adjusted to a specific nitric acid concentration.
-
Organic Phase Preparation: An organic solvent, such as kerosene (B1165875) or dodecane, is mixed with an organophosphorus extractant like tributyl phosphate (TBP) or di-(2-ethylhexyl)phosphoric acid (D2EHPA).
-
Extraction Process:
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The aqueous and organic phases are brought into vigorous contact in a mixer-settler or a similar apparatus.
-
The extractant in the organic phase selectively forms complexes with certain metal ions, transferring them from the aqueous to the organic phase. The selectivity can be controlled by adjusting the acidity of the aqueous phase and the concentration of the extractant.
-
To selectively extract cerium, it is often oxidized to the +4 state, which is more readily extracted by many organic ligands.
-
-
Stripping: The metal ions are then stripped from the organic phase back into a fresh aqueous solution by altering the conditions, for example, by using a reducing agent to convert Ce(IV) back to Ce(III), which has a lower affinity for the organic phase, or by using an aqueous solution with a different acidity.
-
Multi-stage Process: The extraction and stripping steps are typically repeated in a multi-stage counter-current process to achieve high separation factors and purity.
Purification of Cerium-144 by Ion Exchange Chromatography
Ion exchange chromatography is a powerful technique for separating ions based on their affinity for a solid ion exchange resin. Cation exchange is commonly used for separating lanthanides.
Methodology:
-
Column Preparation: A chromatography column is packed with a cation exchange resin (e.g., Dowex 50). The resin is then equilibrated by passing a buffer solution of a specific pH and ionic strength through the column.
-
Sample Loading: The solution containing the mixture of rare earth elements, including Cerium-144, is loaded onto the top of the column. The positively charged lanthanide ions displace the counter-ions on the resin and bind to the stationary phase.
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Elution: A solution containing a complexing agent, such as α-hydroxyisobutyric acid (α-HIBA) or ethylenediaminetetraacetic acid (EDTA), is passed through the column. The complexing agent forms complexes with the lanthanide ions, and the stability of these complexes varies slightly for each lanthanide.
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Fraction Collection: The lanthanides are eluted from the column at different rates depending on the stability of their complexes and their affinity for the resin. The eluent is collected in fractions, and the fractions containing the purified Cerium-144 are identified using radiometric detectors.
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Regeneration: After the separation, the column is washed and regenerated to its original state for subsequent use.
Visualizations
Logical Relationships in the Discovery of Cerium-144
Caption: Logical flow of the discovery of Cerium-144.
Experimental Workflow for Cerium-144 Isolation from Spent Nuclear Fuel
Caption: Workflow for isolating Cerium-144 from spent fuel.
Decay Pathway of Cerium-144
Caption: The beta decay chain of Cerium-144 to stable Neodymium-144.
References
- 1. Cerium-144 - isotopic data and properties [chemlin.org]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. researchgate.net [researchgate.net]
- 4. mirdsoft.org [mirdsoft.org]
- 5. ICRP Publication 107. Nuclear decay data for dosimetric calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICRP [icrp.org]
- 7. lnhb.fr [lnhb.fr]
